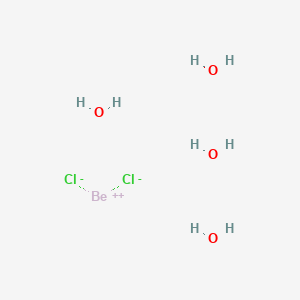
2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl) hydrazone, also known as PAPQH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of hydrazones and has a molecular formula of C19H15N5O. In
Mécanisme D'action
The mechanism of action of 2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone is not well understood. However, it is believed that the compound interacts with metal ions through the formation of coordination complexes. This interaction may lead to changes in the fluorescence properties of 2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone, which can be used to detect the presence of metal ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone have not been extensively studied. However, it has been shown to have low toxicity in vitro, which makes it a promising candidate for further research. 2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone has also been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone is its selectivity for copper ions, which makes it a useful tool for the detection of copper ions in biological samples. However, 2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone has some limitations as well. For example, the compound has a relatively low quantum yield, which may limit its sensitivity in some applications. Additionally, 2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone is not stable in acidic conditions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone. One potential direction is the development of more sensitive fluorescent sensors for copper ion detection. Another direction is the investigation of the antioxidant properties of 2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone and its potential applications in the treatment of oxidative stress-related diseases. Additionally, the potential applications of 2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone in other scientific fields, such as materials science and environmental science, could be explored.
Méthodes De Synthèse
The synthesis of 2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone involves the reaction between 2-pyridinecarbaldehyde and 4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl hydrazine. This reaction is typically carried out in a solvent such as ethanol or methanol, and the product is obtained through crystallization. The purity of the product can be improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. One of the most promising applications of 2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone is its use as a fluorescent probe for the detection of metal ions. 2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone has been shown to selectively bind to copper ions, and this property has been utilized in the development of fluorescent sensors for copper ion detection.
Propriétés
Nom du produit |
2-Pyridinecarbaldehyde (4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)hydrazone |
|---|---|
Formule moléculaire |
C20H15N5O |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
3-phenyl-2-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]quinazolin-4-one |
InChI |
InChI=1S/C20H15N5O/c26-19-17-11-4-5-12-18(17)23-20(25(19)16-9-2-1-3-10-16)24-22-14-15-8-6-7-13-21-15/h1-14H,(H,23,24)/b22-14+ |
Clé InChI |
WBCGTEFVUJBIGE-HYARGMPZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2N/N=C/C4=CC=CC=N4 |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2NN=CC4=CC=CC=N4 |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2NN=CC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7,8-dimethoxy-3-(3-nitrophenyl)-2-(2-phenylethyl)-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B227828.png)

![(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B227830.png)
![2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide](/img/structure/B227839.png)
![(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B227846.png)

![5-[[1-(4-bromophenyl)ethylamino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B227854.png)
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B227856.png)
![4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227862.png)

![3-[5-[(3R,4S)-4-hydroxydithiolan-3-yl]-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B227881.png)
![2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol](/img/structure/B227885.png)
![5-(8-methoxy-1-naphthyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227887.png)